molecular formula C₂₂H₂₃NO₄S₂ B1663440 Zofenopril CAS No. 81872-10-8

Zofenopril

Cat. No. B1663440
CAS RN: 81872-10-8
M. Wt: 429.6 g/mol
InChI Key: IAIDUHCBNLFXEF-MNEFBYGVSA-N
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Description

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor that is used to protect the heart and help reduce high blood pressure . It has been found to be significantly more effective in reducing hypertension than two older antihypertensive drugs, atenolol and enalapril, and was associated with fewer adverse effects .


Synthesis Analysis

Zofenopril is synthesized through a process that involves reacting protected cis-4-phenylthio-L-proline alkyl ester compound with S- (-)- 3-benzothio- 2-methylpropionic acid compound . This process results in the production of zofenopril and its pharmaceutically acceptable salts .


Molecular Structure Analysis

Zofenopril has a molecular formula of C22H23NO4S2 and a molecular weight of 429.55 . It is characterized by a wide tissue distribution, long duration of action, and pleiotropic effects on endothelial dysfunction .


Chemical Reactions Analysis

Zofenopril is a prodrug that is deesterified to the active metabolite, zofenoprilat . Due to the presence of a free sulfhydryl group in the molecular structure, zofenoprilat can be readily oxidized to disulfides either as a dimer or mixed forms with endogenous thiols .


Physical And Chemical Properties Analysis

Zofenopril has a molecular weight of 429.55 and a chemical formula of C22H23NO4S2 . More detailed physical and chemical properties are not available in the search results.

Future Directions

Zofenopril has been shown to be effective in the management of hypertension both as monotherapy and in combination with a diuretic . Future research may focus on further understanding the benefits of zofenopril in different patient populations and conditions .

properties

IUPAC Name

(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIDUHCBNLFXEF-MNEFBYGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046640
Record name Zofenopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zofenopril

CAS RN

81872-10-8
Record name Zofenopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81872-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zofenopril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081872108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zofenopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zofenopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOFENOPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290ZY759PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,860
Citations
E Ambrosioni, C Borghi, B Magnani - New England Journal of …, 1995 - Mass Medical Soc
Background Left ventricular dilatation and neuroendocrine activation are common after acute anterior myocardial infarction. Long-term treatment with an angiotensin-converting–…
Number of citations: 052 www.nejm.org
C Borghi, S Bacchelli… - Expert review of …, 2012 - Taylor & Francis
… disease and demonstrated that zofenopril treatment may reduce … of zofenopril, and these properties largely contribute to the overall clinical benefit of the drug. The effects of zofenopril …
Number of citations: 33 www.tandfonline.com
E Ambrosioni - American journal of cardiovascular drugs, 2007 - Springer
… Zofenopril is a specific ACE inhibitor with antihypertensive, … These beneficial properties of zofenopril are believed to be … There is a robust body of comparative data supporting zofenopril …
Number of citations: 61 link.springer.com
C Borghi, S Bacchelli, D Degli Esposti… - Expert Opinion on …, 2004 - Taylor & Francis
… A review of the preclinical profile of zofenopril clearly suggest that such interaction can be … of zofenopril as emerged from randomised clinical trials. In particular, zofenopril combines the …
Number of citations: 87 www.tandfonline.com
L Cominacini, AF Pasini, U Garbin… - American journal of …, 2002 - academic.oup.com
… Zofenopril is a new lipophilic long-lasting angiotensin converting enzyme (ACE) inhibitor. Zofenopril is … Therefore, this study aimed to compare zofenopril with enalapril, an ACE inhibitor …
Number of citations: 134 academic.oup.com
A Subissi, S Evangelista, A Giachetti - Cardiovascular Drug Reviews, 1999 - academia.edu
… is zofenopril calcium. By February 1999, it was registered in all 15 European Community countries. The goal of this review is to summarize all available preclinical data on zofenopril …
Number of citations: 150 www.academia.edu
S Omboni, C Borghi - Therapeutics and Clinical Risk Management, 2011 - Taylor & Francis
… of 3 months to zofenopril at doses of 7.5–60 mg once-daily were analyzed. The incidence of zofenopril-… Zofenopril-induced cough was generally of a mild to moderate intensity, occurred …
Number of citations: 34 www.tandfonline.com
G Sacco, M Bigioni, S Evangelista, C Goso… - European journal of …, 2001 - Elsevier
… prevented in zofenopril+doxorubicin treated rats. In separate experiments, zofenopril did not … In conclusion, the oral administration of zofenopril is able to significantly ameliorate, up to 4 …
Number of citations: 155 www.sciencedirect.com
P Nilsson - Blood Pressure, 2007 - Taylor & Francis
… In the present study, the tolerability profile was higher for zofenopril compared with atenolol, since possibly or probably cause‐related adverse events were lower with zofenopril …
Number of citations: 43 www.tandfonline.com
C Borghi, E Ambrosioni - American heart journal, 2003 - Elsevier
… On days 3 and 4 the drug dose was increased to zofenopril 15 mg twice daily or lisinopril … zofenopril 30 mg twice daily or lisinopril 10 mg plus 1 placebo tablet in the evening. Zofenopril …
Number of citations: 144 www.sciencedirect.com

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